1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride
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Overview
Description
1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
The synthesis of 1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride typically involves several steps. One common method starts with the preparation of 4-phenylcoumarin, which is then subjected to chlorination to introduce the carbonyl chloride group. The reaction conditions often involve the use of thionyl chloride or oxalyl chloride as chlorinating agents, with the reaction being carried out under anhydrous conditions to prevent hydrolysis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The benzopyran ring can undergo oxidation to form quinones, while reduction can lead to the formation of dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Common reagents used in these reactions include bases like pyridine, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its derivatives can interact with cellular receptors and signaling pathways, leading to anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Oxo-4-phenyl-1H-2-benzopyran-3-carbonyl chloride can be compared with other benzopyran derivatives such as coumarins and flavonoids.
Similar compounds include:
Properties
CAS No. |
41056-66-0 |
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Molecular Formula |
C16H9ClO3 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
1-oxo-4-phenylisochromene-3-carbonyl chloride |
InChI |
InChI=1S/C16H9ClO3/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H |
InChI Key |
VEXVRFYRIJLAOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)Cl |
Origin of Product |
United States |
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